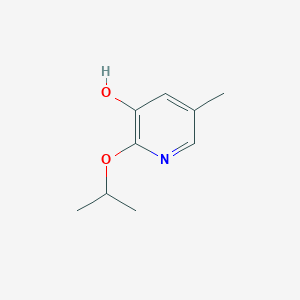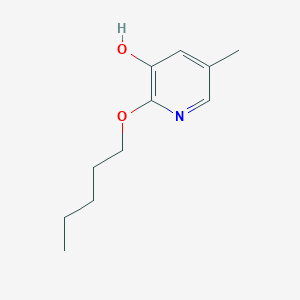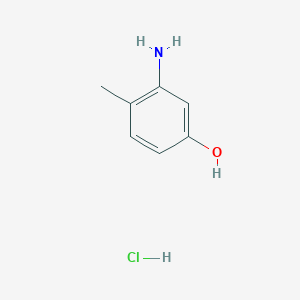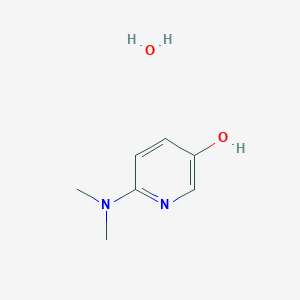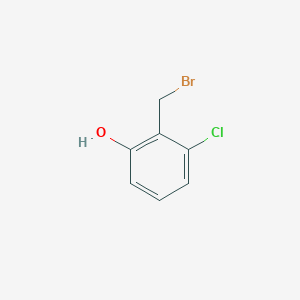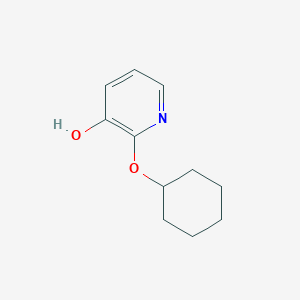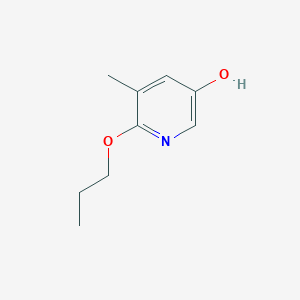
5-Methyl-6-propoxypyridin-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-6-propoxypyridin-3-OL: is an organic compound belonging to the pyridine family It is characterized by a pyridine ring substituted with a methyl group at the 5-position, a propoxy group at the 6-position, and a hydroxyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-6-propoxypyridin-3-OL typically involves the following steps:
Starting Material: The synthesis begins with a pyridine derivative, such as 3-hydroxypyridine.
Methylation: The 5-position of the pyridine ring is methylated using a methylating agent like methyl iodide in the presence of a base such as potassium carbonate.
Propoxylation: The 6-position is then propoxylated using propyl bromide in the presence of a base like sodium hydride.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-6-propoxypyridin-3-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-position can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a dihydropyridine derivative.
Substitution: The methyl and propoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Formation of 5-Methyl-6-propoxy-3-pyridone.
Reduction: Formation of 5-Methyl-6-propoxy-1,2-dihydropyridin-3-OL.
Substitution: Formation of various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 5-Methyl-6-propoxypyridin-3-OL is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological macromolecules. It can serve as a ligand in binding studies with proteins and nucleic acids.
Medicine: The compound has potential medicinal applications due to its structural similarity to biologically active pyridine derivatives. It is being investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of functional materials.
Mechanism of Action
The mechanism of action of 5-Methyl-6-propoxypyridin-3-OL involves its interaction with specific molecular targets. The hydroxyl group at the 3-position allows it to form hydrogen bonds with target molecules, while the methyl and propoxy groups contribute to its hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
5-Methyl-6-ethoxypyridin-3-OL: Similar structure with an ethoxy group instead of a propoxy group.
5-Methyl-6-butoxypyridin-3-OL: Similar structure with a butoxy group instead of a propoxy group.
5-Methyl-6-methoxypyridin-3-OL: Similar structure with a methoxy group instead of a propoxy group.
Uniqueness: 5-Methyl-6-propoxypyridin-3-OL is unique due to the presence of the propoxy group, which imparts specific physicochemical properties. This structural variation can influence its reactivity, solubility, and biological activity, making it distinct from its analogs.
Properties
IUPAC Name |
5-methyl-6-propoxypyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-3-4-12-9-7(2)5-8(11)6-10-9/h5-6,11H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFGDMPDZZBYEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC=C(C=C1C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
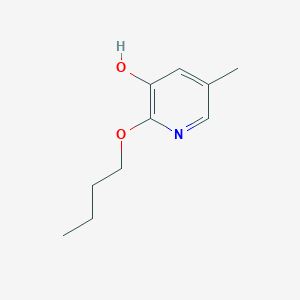
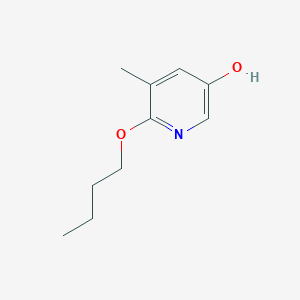
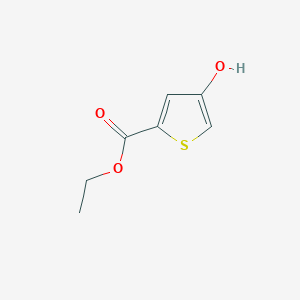
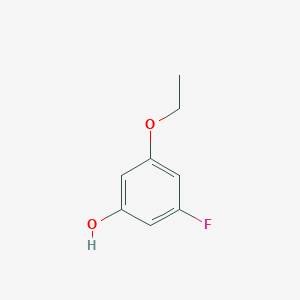
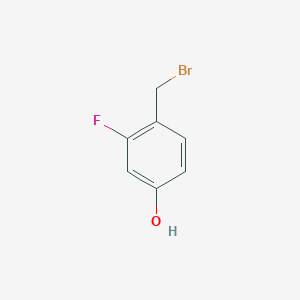
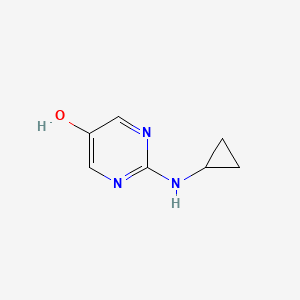
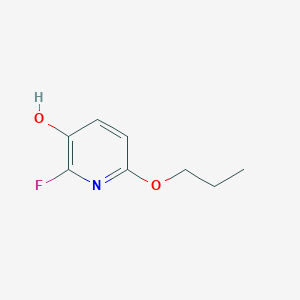
![3-Pyridinol, 6-[(2-methylpropyl)thio]-](/img/structure/B8032536.png)
